2-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide
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Overview
Description
2-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is a synthetic organic compound known for its diverse applications in scientific research. It features a benzamide core substituted with a fluorine atom at the ortho position and a tetrazole ring at the meta position. The unique structure of this compound provides interesting reactivity and biological activity, making it a valuable compound in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is typically synthesized via a multi-step process. The synthesis often starts with the preparation of the tetrazole ring from 4-fluorophenyl nitrile using azide sources under acidic conditions. The subsequent steps involve the formation of an intermediate benzylamine derivative, followed by the introduction of the fluoro group via fluorination reagents like Selectfluor. The final step involves the coupling of the tetrazole ring with the benzamide core under standard amide coupling conditions.
Industrial Production Methods
On an industrial scale, the synthesis of this compound typically involves high-throughput automated synthetic routes. Batch reactors or continuous flow systems are used to improve yield and purity while minimizing by-products. Key factors in the industrial synthesis include optimizing reaction temperature, pressure, and catalyst selection to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide can undergo several chemical reactions, including:
Oxidation: Conversion of the benzamide moiety to benzoic acid derivatives.
Reduction: Hydrogenation of the benzamide to the corresponding amine.
Substitution: Electrophilic aromatic substitution on the benzamide ring and nucleophilic substitution on the fluorine atom.
Common Reagents and Conditions
The most common reagents used with this compound include:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium/carbon (Pd/C).
Substitution: Sodium hydride (NaH), halogenating agents like N-bromosuccinimide (NBS).
Major Products
Oxidation: Fluorobenzoic acid derivatives.
Reduction: Fluorobenzylamine derivatives.
Substitution: Halogenated and alkylated derivatives on the aromatic ring.
Scientific Research Applications
2-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: As a versatile building block for the synthesis of more complex molecules. It is used in creating heterocyclic compounds and exploring new reaction pathways.
Biology: As a biochemical probe for studying protein-ligand interactions. Its unique structure allows for investigating enzyme kinetics and binding specificity.
Medicine: In drug discovery, particularly for its potential as a pharmacophore in developing new therapeutic agents targeting specific pathways or receptors.
Industry: As an intermediate in the synthesis of agrochemicals, dyes, and polymers. It can enhance the properties of materials through fluorine incorporation.
Mechanism of Action
The mechanism by which 2-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide exerts its effects is primarily through interactions with specific molecular targets. It binds to proteins and enzymes, influencing their activity and function. The presence of the fluorine atom enhances its binding affinity and metabolic stability, making it a potent compound for biological applications. Key pathways involved include modulation of enzyme activity and receptor-ligand interactions.
Comparison with Similar Compounds
2-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is unique due to its specific substitution pattern and the presence of the tetrazole ring. When compared to similar compounds:
2-fluorobenzamide: Lacks the tetrazole ring, resulting in different biological activity and reactivity.
4-fluoro-N-(benzyl)benzamide: Has a different substitution pattern, leading to variations in binding affinity and metabolic stability.
N-(4-fluorophenyl)-1H-tetrazol-5-ylmethanamine: Missing the benzamide moiety, affecting its interaction with proteins and enzymes.
Properties
IUPAC Name |
2-fluoro-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N5O/c16-10-5-7-11(8-6-10)22-14(19-20-21-22)9-18-15(23)12-3-1-2-4-13(12)17/h1-8H,9H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWFJCQJKDNOCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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